N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at position 5, a 4-ethoxybenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 4-ethoxybenzyl group contributes to lipophilicity, while the sulfone (dioxidotetrahydrothiophen) moiety may enhance metabolic stability or binding interactions.
Properties
Molecular Formula |
C24H27NO5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-29-21-7-5-18(6-8-21)14-25(20-10-11-31(27,28)16-20)24(26)13-19-15-30-23-9-4-17(2)12-22(19)23/h4-9,12,15,20H,3,10-11,13-14,16H2,1-2H3 |
InChI Key |
CNZZBSLWIVKEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tetrahydrothiophene Dioxide Moiety: This step may involve oxidation reactions to introduce the sulfone group.
Attachment of the Ethoxybenzyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Acetamide Linkage: This step typically involves amide bond formation using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene dioxide moiety.
Reduction: Reduction reactions might target the carbonyl group in the acetamide linkage.
Substitution: The benzofuran ring and the ethoxybenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the benzofuran ring, benzyl group, and heterocyclic sulfone. Below is a detailed comparison based on available evidence:
Substituent Variations on the Benzofuran Core
- 5-Methyl vs. 5-Ethyl Benzofuran: The target compound’s 5-methylbenzofuran (C19H19NO2 backbone) contrasts with the 5-ethylbenzofuran in ’s analog (C20H21NO2). Methyl groups are less sterically demanding, favoring tighter binding in sterically constrained active sites .
Benzyl Group Modifications
- 4-Ethoxybenzyl vs. 4-Methoxy/3-Chloro/4-Propoxybenzyl: 4-Ethoxybenzyl (target): Ethoxy provides moderate electron-donating effects and intermediate lipophilicity (between methoxy and propoxy). 4-Methoxybenzyl (): Methoxy’s smaller size may improve solubility but reduce metabolic stability compared to ethoxy . 4-Propoxybenzyl (BH37000, ): Propoxy increases lipophilicity and chain flexibility, possibly altering pharmacokinetic profiles .
Heterocyclic Sulfone vs. Benzothiazole Derivatives
- Tetrahydrothiophen-1,1-dioxide vs. Benzothiazole :
The target’s tetrahydrothiophen sulfone moiety differs from benzothiazole-based acetamides in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). Benzothiazoles are rigid, planar heterocycles with strong electron-withdrawing substituents (e.g., CF3, Cl), favoring interactions with hydrophobic pockets in enzymes. In contrast, the sulfone group in the target compound may improve solubility and hydrogen-bonding capacity .
Physicochemical and Structural Properties
The table below summarizes key differences:
*Estimated based on BH37000 (455.57 g/mol) with ethoxy replacing propoxy. †Calculated from formula in (C22H25NO5S). ‡Calculated from formula in (C15H10ClF3N2OS).
Key Research Findings and Implications
Activity Trends : Chloro-substituted analogs (e.g., BH36997) may exhibit stronger target binding due to halogen interactions but face higher toxicity liabilities . Ethoxy and propoxy groups balance solubility and metabolic stability, making them favorable for drug development .
Synthetic Accessibility : Compounds like those in and are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), suggesting a common route for N-substituted acetamides .
Structural Flexibility : The conformational variability observed in ’s crystal structures (dihedral angles 44.5°–77.5°) highlights how substituents influence molecular geometry, impacting binding modes and activity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data regarding its biological activity.
The compound's molecular formula is with a molecular weight of 421.6 g/mol. It features a complex structure that includes a tetrahydrothiophen moiety and a benzofuran derivative, which are key to its biological effects.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Compounds with benzofuran structures often increase ROS levels, which can trigger apoptotic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or survival.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from benzofuran and thiophene structures. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) models.
Case Studies
- Study on Structural Variants : A study examining the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications at specific positions dramatically influenced their anticancer efficacy. In particular, compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells compared to their electron-donating counterparts .
- MTT Assay Results : In MTT assays, compounds similar to this compound showed reduced viability in A549 cells by approximately 66% at a concentration of 100 µM after 24 hours .
Antimicrobial Activity
In addition to anticancer properties, this compound's structural characteristics suggest potential antimicrobial effects against multidrug-resistant pathogens. Research indicates that compounds with similar scaffolds have exhibited activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Klebsiella pneumoniae | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
